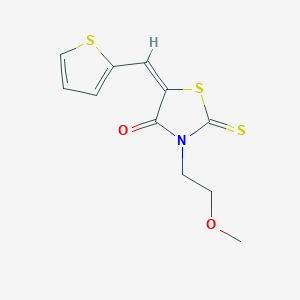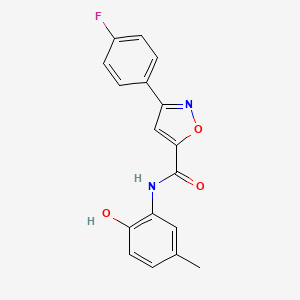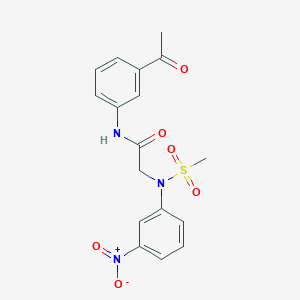![molecular formula C21H19N3O2 B4650928 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
描述
2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi and Peganum harmala. Harmine has been used traditionally in shamanic rituals and is known for its psychoactive effects. However, recent research has focused on its potential therapeutic applications in various diseases.
作用机制
Harmine exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, inhibition of monoamine oxidase, and modulation of the immune system. Harmine has been found to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and proliferation. Inhibition of protein kinases can lead to apoptosis in cancer cells and can also reduce inflammation. Harmine has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Inhibition of monoamine oxidase can lead to increased levels of these neurotransmitters, which can improve mood and cognitive function. Harmine has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Harmine has been found to have various biochemical and physiological effects, including inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of neurotransmitter levels. Harmine has been found to inhibit DNA synthesis, which can lead to cell death in cancer cells. Harmine has also been found to induce cell cycle arrest, which can prevent the proliferation of cancer cells. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to modulate neurotransmitter levels, which can improve mood and cognitive function.
实验室实验的优点和局限性
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine is readily available from natural sources and can also be synthesized using various methods. Harmine is also relatively inexpensive compared to other drugs used in lab experiments. However, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has some limitations for lab experiments, including its potential toxicity and lack of specificity. Harmine can be toxic at high doses and can also have off-target effects due to its non-specific binding to various proteins.
未来方向
There are several future directions for research on 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, including its potential use in combination therapies, its effects on the microbiome, and its potential use in mental health disorders. Harmine has been found to have synergistic effects with other drugs in cancer treatment and may have similar effects in other diseases. Harmine has also been found to have effects on the microbiome, which may have implications for various diseases. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has shown promise in the treatment of mental health disorders, including depression and anxiety, and may have potential for further research in this area.
科学研究应用
Harmine has been found to have various therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Harmine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in several types of cancer, including breast, lung, and prostate cancer. Harmine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one has been found to have neuroprotective effects by inhibiting the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
属性
IUPAC Name |
2'-propanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-2-18(25)24-12-11-14-13-7-3-5-9-16(13)22-19(14)21(24)15-8-4-6-10-17(15)23-20(21)26/h3-10,22H,2,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOXGESUFVUCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-chloro-6-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4650871.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650877.png)

![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4650884.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4650891.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4650896.png)
![methyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4650904.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4650911.png)

![N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B4650915.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperidinyl)acetamide](/img/structure/B4650936.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)